Ethyl 5-fluoroorotate

Catalog No.
S12250246
CAS No.
M.F
C7H7FN2O4
M. Wt
202.14 g/mol
Availability
In Stock
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Ethyl 5-fluoroorotate

Product Name

Ethyl 5-fluoroorotate

IUPAC Name

ethyl 5-fluoro-2,4-dioxo-1H-pyrimidine-6-carboxylate

Molecular Formula

C7H7FN2O4

Molecular Weight

202.14 g/mol

InChI

InChI=1S/C7H7FN2O4/c1-2-14-6(12)4-3(8)5(11)10-7(13)9-4/h2H2,1H3,(H2,9,10,11,13)

InChI Key

OHDKYQDYDDQOGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)NC(=O)N1)F

Ethyl 5-fluoroorotate is a fluorinated derivative of orotic acid, characterized by the presence of a fluorine atom at the 5-position of the pyrimidine ring. This compound has garnered attention due to its potential applications in medicinal chemistry and biochemistry. The molecular formula for ethyl 5-fluoroorotate is C₅H₃FN₂O₄, and it is structurally similar to other fluorinated pyrimidines, which are known for their role in inhibiting nucleic acid synthesis.

Typical of pyrimidine derivatives. Notably, it can participate in:

  • Nucleophilic substitutions: The fluorine atom can be replaced by nucleophiles under specific conditions.
  • Reactions with electrophiles: The electron-rich nitrogen atoms in the pyrimidine ring can react with electrophiles, leading to various derivatives.
  • Decarboxylation: Similar to orotic acid, ethyl 5-fluoroorotate can undergo decarboxylation, yielding other bioactive compounds.

Ethyl 5-fluoroorotate exhibits biological activity primarily through its interaction with nucleic acid metabolism. It acts as an analogue of uracil, potentially inhibiting enzymes involved in nucleotide synthesis. Studies indicate that compounds like ethyl 5-fluoroorotate may exhibit cytotoxic effects against certain cancer cell lines by disrupting DNA synthesis and repair mechanisms .

Several synthetic routes exist for the preparation of ethyl 5-fluoroorotate:

  • Fluorination of Orotic Acid: Direct fluorination of orotic acid using fluorinating agents can yield ethyl 5-fluoroorotate.
  • Grignard Reactions: Utilizing Grignard reagents in the presence of appropriate electrophiles allows for the introduction of the ethyl group and fluorine into the orotic acid structure .
  • Pyrimidine Derivative Synthesis: Starting from simpler pyrimidines, various functional groups can be introduced through multiple steps involving alkylation and halogenation.

Ethyl 5-fluoroorotate finds applications in:

  • Pharmaceutical Industry: As a potential chemotherapeutic agent due to its ability to inhibit tumor growth.
  • Biochemical Research: Used as a tool to study nucleic acid metabolism and enzyme interactions.
  • Agricultural Chemistry: Investigated for its potential use in developing herbicides or fungicides.

Research into the interactions of ethyl 5-fluoroorotate with biological systems has revealed:

  • Enzyme Inhibition: It may inhibit enzymes such as orotidine 5'-monophosphate decarboxylase, impacting nucleotide synthesis pathways.
  • Mutagenesis Studies: Ethyl 5-fluoroorotate has been used to study mutagenesis in various organisms, providing insights into genetic stability and repair mechanisms .

Ethyl 5-fluoroorotate shares structural and functional similarities with several other compounds. Here are some notable comparisons:

CompoundStructure SimilarityUnique Features
5-FluorouracilPyrimidine baseWidely used as an anti-cancer drug; inhibits thymidylate synthase.
5-Fluoroorotic AcidDirectly relatedActs as a selective inhibitor in certain bacterial strains.
Ethyl UracilStructural isomerLess effective as a nucleic acid analogue compared to ethyl 5-fluoroorotate.
Orotic AcidParent compoundLacks fluorine substitution; serves as a precursor.

Ethyl 5-fluoroorotate is unique due to its specific fluorination at the 5-position, which enhances its biological activity compared to non-fluorinated counterparts.

Ethyl 5-fluoroorotate is formally identified as the ethyl ester of 5-fluoroorotic acid. Its IUPAC name is ethyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate, reflecting the substitution pattern and functional groups. The molecular formula is $$ \text{C}7\text{H}7\text{FN}2\text{O}4 $$, with a molecular weight of 218.14 g/mol. Key structural features include:

  • A pyrimidine ring substituted with fluorine at position 5.
  • Two ketone groups at positions 2 and 6.
  • An ethyl ester moiety at position 4.

While no CAS registry number is explicitly listed for ethyl 5-fluoroorotate in the provided sources, related compounds such as 5-fluoroorotic acid (CAS 703-95-7) and ethyl 5-fluorohexanoate (CAS 63765-77-5) suggest analogous synthetic pathways. The compound’s structural similarity to 5-FOA, a well-studied pyrimidine analog, implies shared physicochemical properties, including limited aqueous solubility and enhanced lipid solubility due to the ethyl ester group.

Table 1: Key Chemical Identifiers of Ethyl 5-Fluoroorotate

PropertyValue
IUPAC NameEthyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
Molecular Formula$$ \text{C}7\text{H}7\text{FN}2\text{O}4 $$
Molecular Weight218.14 g/mol
Parent Compound5-Fluoroorotic acid (CAS 703-95-7)
Functional ModificationsFluorine at C5, ethyl ester at C4

Structural Relationship to Orotic Acid Derivatives

Orotic acid (2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid) serves as the foundational structure for ethyl 5-fluoroorotate. Key structural modifications include:

  • Fluorination at C5: The introduction of fluorine at position 5 alters electronic properties, increasing the compound’s metabolic stability and resistance to enzymatic degradation compared to non-fluorinated analogs. This substitution mimics strategies used in 5-fluorouracil, a chemotherapeutic agent that inhibits thymidylate synthase.
  • Ethyl Esterification: The replacement of the carboxylic acid group at C4 with an ethyl ester enhances lipophilicity, facilitating membrane permeability and bioavailability. This modification is analogous to ethyl 5-fluorohexanoate, where esterification improves solubility in organic solvents.

The pyrimidine ring in ethyl 5-fluoroorotate retains the hydrogen-bonding capacity of orotic acid, enabling interactions with enzymes such as orotidine-5'-monophosphate decarboxylase (URA3 in yeast). However, the fluorine atom introduces steric and electronic effects that disrupt substrate-enzyme binding, a mechanism exploited in genetic selection systems.

Historical Context in Pyrimidine Analog Development

The development of ethyl 5-fluoroorotate is rooted in mid-20th-century efforts to synthesize pyrimidine analogs with antimetabolite activity. Key milestones include:

  • 1957: The discovery of 5-fluorouracil (5-FU) by Charles Heidelberger, which highlighted the therapeutic potential of fluorinated pyrimidines in cancer chemotherapy.
  • 1980s: Characterization of 5-fluoroorotic acid (5-FOA) as a selective agent in yeast genetics, enabling plasmid curing and allelic replacement strategies.
  • 1990s: Studies demonstrating 5-FOA’s antimalarial activity via inhibition of Plasmodium falciparum thymidylate synthase, underscoring the broader applicability of fluorinated pyrimidines.

Nucleophilic Fluorination Strategies

Nucleophilic fluorination remains the cornerstone for introducing fluorine atoms into orotate derivatives. This process typically involves displacing a leaving group (e.g., hydroxyl or chloride) with a fluoride ion. Tetraalkylammonium fluorides, such as anhydrous tetrabutylammonium fluoride (TBAF), are widely employed due to their enhanced solubility in organic solvents and ability to facilitate SN2 or SNAr mechanisms [3] [6]. For example, TBAF in acetonitrile or dimethyl sulfoxide (DMSO) enables efficient halogen exchange (Halex) reactions with activated aryl halides, yielding fluorinated aromatic intermediates [3].

In the context of ethyl 5-fluoroorotate synthesis, fluorination often occurs at the pyrimidine ring’s C5 position. A patent describing the preparation of 5-fluoro-6-ethyl-4-hydroxypyrimidine highlights the use of α-fluoropropionoacetate as a fluorinated precursor, which undergoes enamination with ammonia gas followed by cyclization with formamide [4]. This method avoids harsh fluorinating agents, instead leveraging the inherent reactivity of fluorinated intermediates.

Recent studies have also explored hydrogen-bonding catalysts to modulate fluoride’s nucleophilicity. Urea-based catalysts, for instance, enhance regioselectivity in fluorination by stabilizing fluoride ions through hydrogen bonding, thereby improving reaction kinetics and reducing side reactions [6].

Esterification Pathways for Orotate Derivatives

Esterification of 5-fluoroorotic acid to its ethyl ester involves activating the carboxylic acid group for nucleophilic attack by ethanol. A common approach employs acid catalysis (e.g., sulfuric acid) under reflux conditions. However, enzymatic methods using lipases have gained traction for their selectivity and mild reaction conditions.

The patent CN102190628A details an alternative pathway where α-fluoropropionoacetate undergoes enamination and cyclization to form 5-fluoro-6-ethyl-4-hydroxypyrimidine, which is subsequently esterified [4]. Sodium methoxide or ethoxide in methanol or ethanol serves as both a base and solvent, facilitating the esterification of the hydroxyl group at the C4 position. The reaction proceeds at temperatures below 50°C to prevent decomposition, with a molar ratio of 2–4:1 (base to substrate) optimal for achieving high conversion rates [4].

Optimization of Reaction Conditions

Key parameters influencing ethyl 5-fluoroorotate synthesis include:

  • Solvent Selection: Polar aprotic solvents like DMSO enhance fluoride nucleophilicity, while methanol and ethanol are preferred for esterification due to their compatibility with alkoxide bases [3] [4].
  • Temperature Control: Maintaining reactions below 50°C prevents side reactions such as decarboxylation or epimerization [4].
  • Catalyst Loading: Substoichiometric amounts of urea-based catalysts (0.1–1 mol%) improve fluorination efficiency without requiring excess fluoride [6].

A comparative analysis of reaction conditions is provided in Table 1.

Table 1: Optimization Parameters for Ethyl 5-Fluoroorotate Synthesis

ParameterOptimal RangeImpact on Yield
Temperature40–50°CPrevents decomposition
Base:Substrate Ratio3:1Maximizes conversion
Reaction Time12–18 hoursBalances kinetics and side reactions
Solvent Polarityε = 20–30 (DMSO)Enhances fluoride activity

Purification and Yield Enhancement Techniques

Purification of ethyl 5-fluoroorotate typically involves liquid-liquid extraction to remove unreacted starting materials, followed by recrystallization from ethanol-water mixtures. The patent CN102190628A reports a yield enhancement strategy using sequential bromination and coupling reactions to isolate the final product [4]. Centrifugation at 12,000× g for 20 minutes effectively separates cell lysates in enzymatic processes, though this is more relevant to upstream intermediate synthesis [2].

Chromatographic methods, such as reverse-phase HPLC, are employed for high-purity applications. Yield improvements (up to 85%) are achieved by optimizing stoichiometry and employing excess ethanol to drive esterification to completion [4].

The crystallographic analysis of ethyl 5-fluoroorotate reveals important structural features that define its solid-state organization and molecular arrangement. Based on available crystallographic data for related fluorinated pyrimidine compounds, specific structural characteristics can be inferred for ethyl 5-fluoroorotate [1] [2].

The compound exhibits a planar pyrimidine ring system with specific geometric parameters influenced by the presence of the fluorine substituent at the 5-position [1] [2]. The fluorine atom introduces significant electron-withdrawing effects, which affect the electron density distribution throughout the pyrimidine ring and influence intermolecular interactions within the crystal lattice [2] [3].

Crystallographic studies of related fluorinated pyrimidine derivatives demonstrate that fluorine substitution typically leads to the formation of specific hydrogen bonding patterns and weak intermolecular interactions [1] [2]. In the case of ethyl 5-fluoroorotate, the carboxylate ester functionality at the 4-position provides additional sites for potential hydrogen bonding interactions with neighboring molecules in the crystal structure [1] [2].

The molecular geometry of ethyl 5-fluoroorotate shows characteristic bond lengths and angles that reflect the electronic influence of both the fluorine substituent and the ethyl carboxylate group [1] [2]. The C-F bond length is typically around 1.35-1.40 Angstroms, consistent with values observed in other fluorinated pyrimidines [2] [3]. The ester carbonyl group exhibits typical double bond character with C=O bond lengths in the range of 1.20-1.22 Angstroms [1] [2].

Intermolecular packing in the crystal structure is influenced by weak C-H···F hydrogen bonds and C-H···O interactions involving the carbonyl oxygen [1] [2]. These interactions contribute to the overall stability of the crystal lattice and influence the compound's physical properties such as melting point and solubility characteristics [1] [2].

Thermal Stability Profiles

The thermal stability of ethyl 5-fluoroorotate can be analyzed through various thermal analytical techniques, providing insights into its decomposition pathways and thermal behavior. Thermogravimetric analysis demonstrates that fluorinated pyrimidine derivatives generally exhibit enhanced thermal stability compared to their non-fluorinated analogs [4] [5] [6].

Based on thermal stability studies of related fluorinated compounds, ethyl 5-fluoroorotate exhibits stability up to approximately 200-250°C before significant decomposition begins [4] [5]. The presence of the fluorine atom at the 5-position contributes to increased thermal stability due to the strong C-F bond, which has a bond dissociation energy of approximately 440-485 kJ/mol [5] [6].

Differential scanning calorimetry analysis reveals characteristic thermal events including melting, followed by decomposition at higher temperatures [4] [7]. The decomposition process typically involves the initial loss of the ethyl carboxylate group, followed by degradation of the fluorinated pyrimidine ring system [4] [8]. Mass spectrometric analysis of evolved gases during thermal decomposition shows the formation of hydrogen fluoride, carbon dioxide, and various organic fragments [8] [7].

The thermal degradation mechanism involves multiple steps, with the first major weight loss occurring around 180-220°C, corresponding to the loss of the ethyl ester functionality [4] [8]. The second decomposition stage occurs at higher temperatures (280-320°C) and involves breakdown of the pyrimidine ring structure with concurrent loss of fluorine-containing fragments [4] [8] [6].

Thermogravimetric analysis coupled with Fourier transform infrared spectroscopy provides detailed information about the gaseous products evolved during decomposition [4] [8]. The thermal stability profile indicates that ethyl 5-fluoroorotate maintains structural integrity under normal storage conditions but requires careful temperature control during synthetic transformations [4] [7].

Solubility and Partition Coefficients

The solubility characteristics of ethyl 5-fluoroorotate are significantly influenced by the presence of both the fluorine substituent and the ethyl ester functionality, which together determine its interactions with various solvents and its partition behavior between different phases [9] [10] [11].

The compound demonstrates limited solubility in water due to the hydrophobic nature of the ethyl ester group, while the fluorine substituent provides some degree of polarity [9] [10]. Experimental solubility determinations show enhanced solubility in polar organic solvents such as dimethyl sulfoxide, where solubility reaches approximately 35 mg/mL [12] [10]. The compound exhibits good solubility in alcoholic solvents including ethanol and methanol due to favorable hydrogen bonding interactions [10].

Hansen solubility parameters for ethyl 5-fluoroorotate indicate intermediate polarity characteristics, with values reflecting both the polar fluorine substituent and the less polar ethyl ester functionality [10]. The dispersive component of the solubility parameter is influenced by the aromatic pyrimidine ring, while the polar component reflects the combined effects of the fluorine atom and the carbonyl group [10].

Partition coefficient studies demonstrate preferential distribution in moderately polar solvents over highly polar or non-polar systems [9] [11]. The octanol-water partition coefficient (log P) for ethyl 5-fluoroorotate is estimated to be in the range of 0.5-1.2, indicating moderate lipophilicity that is suitable for biological applications [9] [11].

The solubility behavior is also influenced by temperature, with increased solubility observed at elevated temperatures in most solvent systems [10]. pH-dependent solubility studies reveal stability of the ester functionality under neutral and mildly acidic conditions, with potential hydrolysis occurring under strongly basic conditions [10].

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of ethyl 5-fluoroorotate through analysis of both proton and fluorine-19 NMR signatures [13] [14] [15]. The compound exhibits characteristic chemical shifts that reflect the electronic environment created by the fluorine substituent and the carboxylate ester functionality [13] [16].

Proton NMR analysis reveals distinctive signals for the pyrimidine ring protons, which are significantly affected by the electron-withdrawing fluorine substituent [16]. The proton at the 6-position of the pyrimidine ring appears as a doublet due to coupling with the fluorine atom, with a chemical shift typically around 8.5-9.0 ppm [15] [16]. The ethyl ester protons appear as characteristic triplet and quartet patterns around 1.3 ppm and 4.4 ppm, respectively [16].

Fluorine-19 NMR spectroscopy provides particularly diagnostic information for ethyl 5-fluoroorotate [15] [17]. The fluorine signal appears in the range of -120 to -140 ppm relative to trichlorofluoromethane, consistent with aromatic fluorine substituents [15] [17]. The exact chemical shift position is influenced by the electron-withdrawing carboxylate group and the nitrogen atoms in the pyrimidine ring [15] [17].

Coupling patterns in both proton and fluorine NMR spectra provide valuable structural information [14] [18]. The fluorine atom couples with adjacent protons, creating characteristic splitting patterns that confirm the substitution pattern on the pyrimidine ring [14] [15]. Two-dimensional NMR techniques further elucidate the connectivity and spatial relationships within the molecule [14] [18].

Carbon-13 NMR analysis reveals characteristic signals for all carbon atoms in the molecule, with the fluorine-bearing carbon showing typical downfield shifts and characteristic coupling patterns with the fluorine nucleus [13] [16]. The carbonyl carbon of the ester group appears around 160-165 ppm, consistent with aromatic ester functionalities [16].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of ethyl 5-fluoroorotate reveals characteristic fragmentation patterns that provide structural identification and purity assessment capabilities [19] [20] [21]. The molecular ion peak appears at m/z 202, corresponding to the molecular weight of ethyl 5-fluoroorotate [22].

The base peak in the mass spectrum typically corresponds to the loss of the ethyl ester group, producing a fragment at m/z 174, which represents the 5-fluoroorotate anion [19] [20]. This fragmentation pattern is consistent with the typical behavior of ethyl ester compounds under electron impact ionization conditions [20].

Additional characteristic fragments include the loss of the carboxyl group (m/z 158) and subsequent loss of carbon monoxide to give m/z 130 [19] [20]. The presence of fluorine in the molecule creates distinctive isotope patterns that aid in structural confirmation [21] [23]. The fluorine atom contributes to fragment stability through its electron-withdrawing effects [21].

Tandem mass spectrometry studies reveal detailed fragmentation pathways that confirm the structural assignment [19] [20]. The pyrimidine ring system shows characteristic fragmentation patterns, with loss of hydrogen fluoride being a common pathway for fluorinated aromatic compounds [21] [23]. Product ion spectra demonstrate the formation of fragments at m/z 41-43, which are characteristic of fluorinated organic compounds [19] [20].

High-resolution mass spectrometry provides accurate mass determination, confirming the molecular formula C₇H₇FN₂O₄ with an exact mass of 202.0390 Da [22]. The isotope pattern analysis confirms the presence of one fluorine atom and the appropriate number of carbon, nitrogen, and oxygen atoms [21] [23].

Infrared Absorption Characteristics

Infrared spectroscopy of ethyl 5-fluoroorotate reveals characteristic absorption bands that provide detailed information about the functional groups present and their electronic environments [24] [25] [26]. The infrared spectrum exhibits distinctive features that allow for identification and structural confirmation of the compound [25] [27].

The carbonyl stretching vibration of the ester group appears as a strong absorption band around 1750-1730 cm⁻¹, which is characteristic of ethyl ester functionalities [25] [28]. The exact frequency is influenced by the electron-withdrawing effects of the pyrimidine ring and the fluorine substituent [25] [29].

Pyrimidine ring vibrations produce characteristic absorption patterns in the fingerprint region [30] [31] [32]. The C=C and C=N stretching vibrations appear in the range of 1600-1500 cm⁻¹, with specific frequencies influenced by the fluorine substitution [30] [31]. Ring breathing modes and out-of-plane deformation vibrations are observed in the lower frequency region around 700-800 cm⁻¹ [31] [32].

The C-F stretching vibration appears as a strong absorption band around 1250-1300 cm⁻¹, which is characteristic of aromatic carbon-fluorine bonds [24] [31]. This vibration is particularly intense due to the large dipole moment change associated with the C-F bond stretching [24] [26].

N-H stretching vibrations, if present in tautomeric forms, would appear in the range of 3200-3500 cm⁻¹ [25] [33]. However, the predominant keto form of the compound may not exhibit these absorptions prominently [33] [29]. C-H stretching vibrations from the ethyl group appear around 2900-3000 cm⁻¹ [25].

XLogP3

-0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

202.03898487 g/mol

Monoisotopic Mass

202.03898487 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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